Phenoprolamine Hydrochloride

Vue d'ensemble

Description

Phenoprolamine Hydrochloride is a small molecule drug known for its potent antihypertensive, neuroprotective, and cardioprotective effects. It functions as an adrenergic α1 receptor antagonist, making it a valuable compound in the treatment of cardiovascular diseases .

Méthodes De Préparation

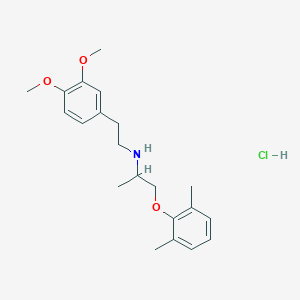

Synthetic Routes and Reaction Conditions: Phenoprolamine Hydrochloride is synthesized through a series of chemical reactions involving the condensation of 2,6-dimethylphenol with 3,4-dimethoxyphenethylamine. The reaction is typically carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Analyse Des Réactions Chimiques

Types of Reactions: Phenoprolamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It undergoes nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and halogens are commonly employed.

Major Products Formed:

Oxidation: Formation of phenolic oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted aromatic compounds.

Applications De Recherche Scientifique

Scientific Research Applications

- Hypertension Management

-

Pharmacokinetics

- Studies have focused on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion. For instance, a study detailed the simultaneous determination of its metabolites in rat bile using high-performance liquid chromatography (HPLC), which aids in understanding its metabolic pathways .

- Combination Therapies

Case Study 1: Efficacy in Resistant Hypertension

A clinical trial involving patients with resistant hypertension demonstrated that this compound effectively reduced systolic and diastolic blood pressure when added to standard antihypertensive regimens. The study reported a significant decrease in blood pressure readings after 12 weeks of treatment, showcasing its potential as an adjunct therapy .

Case Study 2: Safety Profile

A comprehensive safety assessment was conducted on this compound administered via floating sustained-release tablets. The study monitored adverse events and found that the compound was well-tolerated among participants, with minimal side effects reported during the trial period .

Data Tables

Mécanisme D'action

Phenoprolamine Hydrochloride exerts its effects by antagonizing adrenergic α1 receptors. This action leads to vasodilation, reduced blood pressure, and improved blood flow. The compound also inhibits the activities of CYP2D and CYP3A enzymes, down-regulating their mRNA transcription and protein expression .

Comparaison Avec Des Composés Similaires

Phenoprolamine Hydrochloride is compared with other adrenergic α1 receptor antagonists such as:

Prazosin: Known for its use in treating hypertension and benign prostatic hyperplasia.

Doxazosin: Used for similar indications but with a longer half-life.

Terazosin: Another α1 antagonist with applications in hypertension and urinary retention.

Uniqueness: this compound stands out due to its potent neuroprotective and cardioprotective effects, as well as its ability to efficiently penetrate the blood-brain barrier .

Activité Biologique

Phenoprolamine hydrochloride is a synthetic compound primarily recognized for its role as an adrenergic α1 receptor antagonist. This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Phenoprolamine operates by antagonizing α1 adrenergic receptors, leading to vasodilation and a decrease in blood pressure. This mechanism is crucial for its antihypertensive effects, making it a candidate for treating conditions related to elevated blood pressure.

- Receptor Interaction : Phenoprolamine binds competitively to α1 adrenergic receptors, inhibiting their activation by endogenous catecholamines such as norepinephrine. This blockade results in reduced vascular resistance and improved blood flow.

Pharmacological Profile

The pharmacological properties of phenoprolamine include:

- Type : Small Molecule

- Indications : Primarily used for hypertension management.

- Administration Routes : Can be administered intravenously or subcutaneously.

- Half-life : Approximately 19 minutes following intravenous administration.

- Adverse Effects : Potential side effects include hypotension, reflex tachycardia, and gastrointestinal disturbances.

Therapeutic Applications

Phenoprolamine's clinical applications are diverse:

- Hypertension Management : Used for acute management of hypertensive episodes.

- Preventing Norepinephrine-Induced Necrosis : Effective in cases of extravasation during intravenous norepinephrine administration.

- Diagnosis of Pheochromocytoma : Utilized in diagnostic tests due to its ability to block adrenergic responses.

Research Findings

Recent studies have highlighted additional biological activities of phenoprolamine beyond its antihypertensive effects. Notably, it has been investigated for its synergistic effects with antibiotics against Gram-negative bacteria.

Case Study: Synergistic Antibacterial Activity

A study explored the combination of phenoprolamine with macrolide antibiotics (erythromycin, clarithromycin, azithromycin) against Escherichia coli and other pathogens. The findings indicated:

- In Vitro Synergy : Phenoprolamine enhanced the antibacterial activity of macrolides, with fractional inhibitory concentration indices (FICI) ranging from 0.375 to 0.5, indicating significant synergy.

- Mechanism of Action : The enhancement was attributed to increased outer membrane permeability and reduced efflux pump activity in bacteria.

| Antibiotic | FICI Value | Efficacy Enhancement |

|---|---|---|

| Erythromycin | 0.375 | Significant |

| Clarithromycin | 0.5 | High |

| Azithromycin | 0.5 | High |

Table 1: In Vitro Synergistic Effects of Phenoprolamine with Macrolides

This table summarizes the synergistic interaction between phenoprolamine and various macrolides against selected bacterial strains.

| Bacterial Strain | MIC (μg/mL) with Phenoprolamine | MIC (μg/mL) without Phenoprolamine |

|---|---|---|

| E. coli | 2 | 8 |

| Salmonella typhimurium | 1 | 4 |

| Klebsiella pneumoniae | 0.5 | 2 |

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3.ClH/c1-15-7-6-8-16(2)21(15)25-14-17(3)22-12-11-18-9-10-19(23-4)20(13-18)24-5;/h6-10,13,17,22H,11-12,14H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMNNEPMKDJBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)NCCC2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435143 | |

| Record name | Phenoprolamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93933-71-2 | |

| Record name | Phenoprolamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.